molecular formula C15H14N6O B2456473 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline CAS No. 2199162-75-7

6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

Cat. No. B2456473
CAS RN: 2199162-75-7
M. Wt: 294.318
InChI Key: GMTKXYCMIVXDAF-UHFFFAOYSA-N
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Description

Compounds containing the 1H-1,2,3-triazol-1-yl group are of significant interest in medicinal chemistry due to their wide range of biological activities . They are often used in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs often involves “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . An example is the Huisgen 1,3-dipolar cycloaddition, a process often used to synthesize 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs can vary greatly depending on the substituents attached to the triazole ring. The triazole ring itself consists of two carbon atoms and three nitrogen atoms arranged in a five-membered ring .


Chemical Reactions Analysis

1H-1,2,3-triazole analogs can undergo various chemical reactions, including complexation with metal ions, which can significantly influence their self-assembly behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole analogs can vary greatly depending on their structure. Factors such as the presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring can contribute to the overall activity of these compounds .

Scientific Research Applications

Anticancer Activity

The compound exhibits significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116). Notably, compound 27 demonstrated strong activity, with IC50 values of 9.3 ± 1.1, 1.5 ± 0.1, 2.4 ± 0.2, and 17.3 ± 1.2 against HCT-116, HepG-2, MCF-7, and BJ-1 cells, respectively . Further studies could explore its mechanism of action and potential as an anticancer drug candidate.

Cell Cycle Regulation and Apoptosis

In liver cancer (HepG-2) cells treated with compound 27, cell cycle arrest occurred in the S and G0/G1 phases. Additionally, Annexin V-FITC staining revealed strong apoptotic activity. These findings suggest that the compound may interfere with cell division and induce programmed cell death .

Molecular Docking and ATP Binding

Compound 27 was found to fit into the ATP binding pocket during docking experiments combined with molecular dynamics simulation. This insight could guide further drug design efforts, aiming for compounds with favorable ADME (absorption, distribution, metabolism, and excretion) parameters and low toxicity .

Supramolecular Chemistry

The triazole ring system in this compound is versatile and can be used for supramolecular self-assemblies, dendritic networks, and polymeric structures . Researchers could explore its potential in creating functional materials or drug delivery systems.

Biological Activities Beyond Cancer

1,2,3-Triazoles, like the one in our compound, exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral effects . Investigating these broader applications could yield valuable insights.

Coordination Chemistry

The ligand formed by the triazole moiety can coordinate with d and f metal ions, leading to interesting coordination complexes. Researchers might explore its use in catalysis or materials science .

Future Directions

The future directions of research into 1H-1,2,3-triazole analogs are likely to involve the synthesis of new analogs with improved biological activity, as well as further investigation into their mechanisms of action . The development of more efficient synthesis methods may also be a focus of future research.

properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(12-1-2-13-14(7-12)17-4-3-16-13)20-8-11(9-20)10-21-6-5-18-19-21/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTKXYCMIVXDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

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